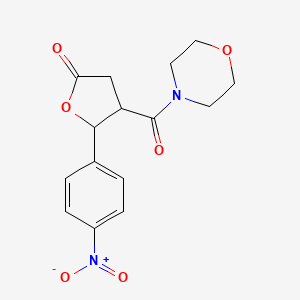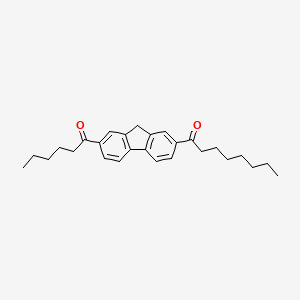
4-(Morpholine-4-carbonyl)-5-(4-nitrophenyl)oxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Morpholine-4-carbonyl)-5-(4-nitrophenyl)oxolan-2-one is a synthetic organic compound that features a morpholine ring, a nitrophenyl group, and an oxolanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Morpholine-4-carbonyl)-5-(4-nitrophenyl)oxolan-2-one typically involves the following steps:
Formation of the Morpholine Ring: This can be achieved through the reaction of diethanolamine with a suitable carbonyl compound under acidic conditions.
Introduction of the Nitrophenyl Group: This step involves nitration of a phenyl ring using a mixture of concentrated nitric and sulfuric acids.
Formation of the Oxolanone Ring: This can be synthesized through a cyclization reaction involving a suitable precursor such as a hydroxy acid or an epoxide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(Morpholine-4-carbonyl)-5-(4-nitrophenyl)oxolan-2-one can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas and a metal catalyst.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Substituted morpholine derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Potential use as a biochemical probe or inhibitor.
Industry: Used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-(Morpholine-4-carbonyl)-5-(4-nitrophenyl)oxolan-2-one would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitrophenyl group could participate in electron transfer reactions, while the morpholine ring could enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-(Morpholine-4-carbonyl)-5-phenyl-oxolan-2-one: Lacks the nitro group, which may result in different reactivity and applications.
4-(Piperidine-4-carbonyl)-5-(4-nitrophenyl)oxolan-2-one: Contains a piperidine ring instead of a morpholine ring, which could affect its chemical properties and biological activity.
4-(Morpholine-4-carbonyl)-5-(4-methylphenyl)oxolan-2-one: Contains a methyl group instead of a nitro group, which could influence its reactivity and applications.
Uniqueness
4-(Morpholine-4-carbonyl)-5-(4-nitrophenyl)oxolan-2-one is unique due to the presence of both a morpholine ring and a nitrophenyl group, which confer distinct chemical properties and potential applications. The combination of these functional groups allows for versatile reactivity and the possibility of fine-tuning its properties for specific applications.
Properties
CAS No. |
61418-45-9 |
|---|---|
Molecular Formula |
C15H16N2O6 |
Molecular Weight |
320.30 g/mol |
IUPAC Name |
4-(morpholine-4-carbonyl)-5-(4-nitrophenyl)oxolan-2-one |
InChI |
InChI=1S/C15H16N2O6/c18-13-9-12(15(19)16-5-7-22-8-6-16)14(23-13)10-1-3-11(4-2-10)17(20)21/h1-4,12,14H,5-9H2 |
InChI Key |
LSNVZMVNMBIGLK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2CC(=O)OC2C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Morpholine, 4-[2-(3-methyl-4-nitro-5-isoxazolyl)ethyl]-](/img/structure/B14579674.png)
![2-Oxo-3-{[(thiophen-2-yl)methylidene]amino}imidazolidine-1-carbonyl chloride](/img/structure/B14579679.png)
![4-Methyl-1-{[3-(propan-2-yl)phenyl]methyl}quinolin-2(1H)-one](/img/structure/B14579680.png)

![1,1'-[(2-Benzyl-3-bromo-5-methoxy-1,4-phenylene)bis(oxymethylene)]dibenzene](/img/structure/B14579690.png)
![(2-Methylimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone](/img/structure/B14579696.png)
![N-[2-Nitro-5-(2,4,6-trichlorophenoxy)phenyl]acetamide](/img/structure/B14579700.png)
![Methyl 2-[acetyl(phenyl)amino]benzoate](/img/structure/B14579707.png)
![3-(Anilinomethylidene)-1-oxaspiro[5.5]undecane-2,4-dione](/img/structure/B14579715.png)


![2,2'-[Oxydi(4,1-phenylene)]bis(5-methyl-1,3-dioxane-5-carboxylic acid)](/img/structure/B14579734.png)
![N-(4-Nitrophenyl)-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B14579755.png)

